molecular formula C9H11NO5 B13895724 2-(3-Methoxy-4-nitrophenoxy)ethanol

2-(3-Methoxy-4-nitrophenoxy)ethanol

Cat. No.: B13895724
M. Wt: 213.19 g/mol
InChI Key: FFHJYIOHGROPEU-UHFFFAOYSA-N
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Description

2-(3-Methoxy-4-nitrophenoxy)ethanol is an organic compound with the molecular formula C9H11NO4 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenoxy ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-4-nitrophenoxy)ethanol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-methoxy-4-nitrophenol with ethylene oxide in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-4-nitrophenoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxyethanol derivatives.

Scientific Research Applications

2-(3-Methoxy-4-nitrophenoxy)ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-4-nitrophenoxy)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenoxy)ethanol: Similar structure but lacks the methoxy group.

    2-Methoxyethanol: Lacks the nitro group and phenoxy ring.

    4-Nitrophenol: Contains the nitro group but lacks the ethanol moiety.

Uniqueness

2-(3-Methoxy-4-nitrophenoxy)ethanol is unique due to the presence of both methoxy and nitro groups on the phenoxy ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

IUPAC Name

2-(3-methoxy-4-nitrophenoxy)ethanol

InChI

InChI=1S/C9H11NO5/c1-14-9-6-7(15-5-4-11)2-3-8(9)10(12)13/h2-3,6,11H,4-5H2,1H3

InChI Key

FFHJYIOHGROPEU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCCO)[N+](=O)[O-]

Origin of Product

United States

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